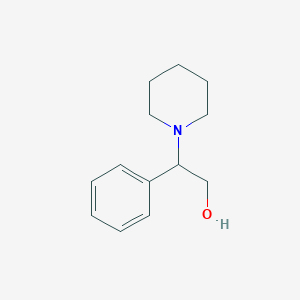

2-Phenyl-2-piperidin-1-YL-ethanol

Description

BenchChem offers high-quality 2-Phenyl-2-piperidin-1-YL-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-piperidin-1-YL-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-2-piperidin-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(12-7-3-1-4-8-12)14-9-5-2-6-10-14/h1,3-4,7-8,13,15H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDNHYWAUADMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963570 | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4641-59-2 | |

| Record name | β-Phenyl-1-piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4641-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidineethanol, beta-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004641592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Phenyl-2-piperidin-1-ylethanol

A Note on Nomenclature: The initial topic requested was "2-Phenyl-2-piperidin-1-YL-ethanol." However, a comprehensive literature search revealed a significant lack of specific data for this particular isomer. In contrast, the closely related isomer, 1-Phenyl-2-piperidin-1-ylethanol , is well-documented. It is a common occurrence in chemical literature for slight variations in nomenclature to exist for the same or similar compounds. Therefore, to provide a thorough and technically accurate guide, this document will focus on the chemical properties of 1-Phenyl-2-piperidin-1-ylethanol.

Introduction

1-Phenyl-2-piperidin-1-ylethanol is a member of the amino alcohol class of organic compounds. Its structure, featuring a phenyl group and a piperidine ring connected by an ethanol backbone, makes it a subject of interest in medicinal chemistry and organic synthesis. The piperidine moiety is a common scaffold in a vast array of pharmaceuticals and natural products, valued for its pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed overview of the chemical properties, synthesis, and analytical characterization of 1-Phenyl-2-piperidin-1-ylethanol, aimed at researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of 1-Phenyl-2-piperidin-1-ylethanol are summarized in the table below, with data primarily sourced from the PubChem database.[2]

| Property | Value | Source |

| IUPAC Name | 1-phenyl-2-piperidin-1-ylethanol | [2] |

| Molecular Formula | C₁₃H₁₉NO | [2] |

| Molecular Weight | 205.30 g/mol | [2] |

| CAS Number | 2480-56-0 | [2] |

| Appearance | Not specified, likely a solid or viscous oil | - |

| Boiling Point | 330°C (Predicted) | [3] |

| Flash Point | 156°C (Predicted) | [3] |

| XLogP3 | 1.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of 1-Phenyl-2-piperidin-1-ylethanol

A common and efficient method for the synthesis of β-amino alcohols like 1-Phenyl-2-piperidin-1-ylethanol is the nucleophilic ring-opening of an epoxide with an amine. In this case, styrene oxide serves as the electrophile and piperidine as the nucleophile.

Reaction Scheme

Sources

An In-Depth Technical Guide to 2-Phenyl-2-piperidin-1-yl-ethanol (CAS No. 135286-01-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-piperidin-1-yl-ethanol (CAS No. 135286-01-0), a substituted amino alcohol with potential applications in pharmaceutical research and development. The document elucidates the chemical identity, physicochemical properties, and proposes potential synthetic pathways based on established organic chemistry principles. Furthermore, it explores plausible pharmacological activities by drawing parallels with structurally related compounds and outlines a framework for its analytical characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this molecule.

Introduction and Chemical Identity

2-Phenyl-2-piperidin-1-yl-ethanol is a chiral amino alcohol characterized by a phenyl group and a piperidine ring attached to the same carbon atom of an ethanol backbone. The specific arrangement of these functional groups suggests its potential as a scaffold in medicinal chemistry for the development of novel therapeutic agents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 135286-01-0 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₉NO | Sigma-Aldrich[1] |

| Molecular Weight | 205.30 g/mol | PubChem[2] |

| IUPAC Name | 2-phenyl-2-(piperidin-1-yl)ethan-1-ol | |

| Synonyms | 2-Phenyl-2-piperidin-1-YL-ethanol | King-Pharm[3] |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for 2-Phenyl-2-piperidin-1-yl-ethanol is not extensively documented in peer-reviewed literature, its structure lends itself to several plausible synthetic strategies rooted in fundamental organic reactions. The piperidine moiety is a common structural motif in many pharmaceuticals, and a variety of methods for its incorporation have been developed.[1]

Proposed Synthetic Pathway: Nucleophilic Ring Opening of an Epoxide

A common and efficient method for the synthesis of amino alcohols is the nucleophilic ring opening of an epoxide by an amine. In this case, styrene oxide can be reacted with piperidine.

Sources

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Phenyl-2-piperidin-1-YL-ethanol

Preamble: Elucidating the Structure and Potential of a Privileged Scaffold

The compound specified as "2-Phenyl-2-piperidin-1-YL-ethanol" presents a degree of structural ambiguity. Based on common nomenclature and synthetic accessibility, this guide will proceed under the interpretation of its structure as 1-phenyl-2-(piperidin-1-yl)ethanol . This molecule belongs to the phenylpiperidine class, a chemical scaffold of significant pharmacological interest. The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of clinically approved drugs targeting a wide range of biological systems, particularly within the central nervous system (CNS).[1][2][3][4]

The inherent structural features of 1-phenyl-2-(piperidin-1-yl)ethanol—a lipophilic phenyl group, a basic nitrogen atom within the piperidine ring, and a hydroxyl group—suggest a high potential for interaction with various biological targets.[5] This guide will, therefore, not present a single, definitive mechanism of action, as one is not established in the literature for this specific, sparsely studied compound. Instead, it will serve as a technical whitepaper for researchers, outlining the most probable mechanisms of action based on structure-activity relationships (SAR) of closely related analogues and providing a comprehensive, field-proven experimental framework to systematically elucidate its true pharmacological profile.

Part 1: Postulated Mechanisms of Action Based on Structural Analogy

The phenylpiperidine core is famously associated with potent opioid analgesics, but its derivatives have also demonstrated a wide spectrum of activities, including anti-cancer, anti-inflammatory, and antipsychotic effects.[6][7][8][9] The likely mechanisms of action for 1-phenyl-2-(piperidin-1-yl)ethanol can be hypothesized by examining its structural similarity to well-characterized compounds.

Opioid Receptor Modulation

A primary hypothesis is the interaction with opioid receptors, particularly the mu-opioid receptor (MOR). The 4-phenylpiperidine scaffold is the cornerstone of potent analgesics like meperidine and fentanyl.[9][10] These drugs act as agonists at the MOR, which is a G-protein coupled receptor (GPCR). Activation of MOR in the CNS leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in analgesia.

Chemokine Receptor Antagonism

Recent research has identified phenylpiperidine derivatives as potent and selective antagonists of chemokine receptors, such as CCR2.[11] The CCR2 receptor and its ligand MCP-1 are key mediators of inflammatory responses. Antagonism of this receptor can inhibit the migration of monocytes and macrophages to sites of inflammation, making it a target for autoimmune diseases and neuropathic pain. The structure of 1-phenyl-2-(piperidin-1-yl)ethanol aligns with the general scaffold of some reported CCR2 antagonists, presenting a plausible alternative mechanism.[11]

Monoamine Reuptake Inhibition

The core structure also bears resemblance to inhibitors of monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For example, paroxetine, a selective serotonin reuptake inhibitor (SSRI), contains a 4-phenylpiperidine moiety.[9] By blocking the reuptake of these neurotransmitters from the synaptic cleft, the compound could increase their concentration, leading to antidepressant or stimulant-like effects.

Part 2: A Validating Experimental Workflow for Mechanism Elucidation

Tier 1: Broad Target Screening via Radioligand Binding Assays

The initial step is to screen the compound against a broad panel of receptors, transporters, and ion channels to identify primary binding targets. A commercial service (e.g., Eurofins SafetyScreen, CEREP BioPrint) is typically employed for this.

Protocol: Competitive Radioligand Binding Assay

-

Preparation: Cell membranes expressing the target receptor (e.g., HEK293 cells overexpressing MOR) are prepared.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (providing the receptor).

-

A known radioligand specific for the target (e.g., [³H]-DAMGO for MOR) at a concentration near its Kd.

-

Varying concentrations of the test compound (1-phenyl-2-(piperidin-1-yl)ethanol), typically from 10⁻¹⁰ M to 10⁻⁵ M.

-

-

Incubation: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C). The causality here is to allow sufficient time for the competitive displacement of the radioligand by the test compound.

-

Separation: Rapidly filter the mixture through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The choice of a glass fiber filter is crucial as it has low non-specific binding but effectively traps the cell membranes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced versus the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Tier 2: Functional Activity Characterization

Once high-affinity targets (typically with Ki < 1 µM) are identified, the next step is to determine the functional effect of the compound on these targets.

Protocol: cAMP Accumulation Assay (for Gi/o-coupled GPCRs like MOR)

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the target receptor (e.g., MOR) in a 96-well plate and grow to confluence.

-

Treatment:

-

Pre-treat cells with a phosphodiesterase inhibitor like IBMX for 15-30 minutes. This is a critical step to prevent the degradation of cAMP, thereby amplifying the signal.

-

Add varying concentrations of the test compound.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

-

Lysis & Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis:

-

Agonist Mode: If the compound decreases forskolin-stimulated cAMP levels, it is acting as an agonist. Plot the response against compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

-

Antagonist Mode: If the compound has no effect on its own, co-incubate it with a known agonist. If it blocks the effect of the agonist, it is an antagonist. Calculate the IC₅₀ and convert it to a functional antagonist constant (Kb).

-

Tier 3: Cellular and In Vivo Validation

The final stage involves validating the mechanism in a more complex biological system.

Protocol: In Vivo Hot Plate Test for Analgesia (if MOR agonism is confirmed)

-

Acclimation: Acclimate mice or rats to the testing room and equipment to reduce stress-induced variability.

-

Baseline Measurement: Place each animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.

-

Dosing: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Post-Dosing Measurement: At set time points (e.g., 15, 30, 60, 120 minutes) after dosing, repeat the hot plate test.

-

Data Analysis: An increase in the response latency compared to the vehicle group indicates an analgesic effect. This in vivo result would validate the in vitro finding of MOR agonism. To confirm the mechanism is MOR-dependent, a separate experiment can be run where animals are pre-treated with an opioid antagonist like naloxone, which should block the analgesic effect of the test compound.

Part 3: Data Summary and Interpretation

The data from these experiments should be systematically tabulated to build a comprehensive pharmacological profile.

| Hypothesized Target | Tier 1 Assay | Tier 2 Assay | Expected Outcome for Positive Result |

| Mu-Opioid Receptor | [³H]-DAMGO Binding | cAMP Assay | Ki < 1 µM |

| CCR2 Receptor | [¹²⁵I]-MCP-1 Binding | Calcium Flux Assay | Ki < 1 µM |

| Dopamine Transporter | [³H]-WIN 35,428 Binding | [³H]-Dopamine Uptake | Ki < 1 µM |

| Serotonin Transporter | [³H]-Citalopram Binding | [³H]-Serotonin Uptake | Ki < 1 µM |

Conclusion

While the precise mechanism of action for 1-phenyl-2-(piperidin-1-yl)ethanol is not yet defined, its chemical structure strongly suggests a high probability of interaction with CNS targets, particularly opioid or chemokine receptors, or monoamine transporters. The true pharmacological nature of this compound can only be unveiled through a rigorous and systematic experimental cascade as outlined in this guide. By progressing from broad binding screens to specific functional assays and finally to in vivo validation, researchers can confidently and accurately define the compound's mechanism of action, paving the way for potential therapeutic development.

References

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Retrieved January 14, 2026, from [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved January 14, 2026, from [Link]

-

1-Phenyl-2-(1-piperidyl)ethanol. (n.d.). Solubility of Things. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. (2007). PubMed. Retrieved January 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). PubMed. Retrieved January 14, 2026, from [Link]

-

1-Phenyl-2-piperidin-1-ylethanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

(1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. (2015). PubMed. Retrieved January 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved January 14, 2026, from [Link]

-

1-PHENYL-2-PIPERIDIN-1-YLBUTAN-1-OL. (n.d.). precisionFDA. Retrieved January 14, 2026, from [Link]

-

Phenylpiperidines. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. Retrieved January 14, 2026, from [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Antioxidant potential of piperidine containing compounds-a short review. (2018). SciSpace. Retrieved January 14, 2026, from [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. (2004). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 10. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Framework for Unveiling Therapeutic Potential

An In-Depth Technical Guide to the Biological Activity Screening of 2-Phenyl-2-piperidin-1-yl-ethanol

Abstract

The piperidine moiety is a cornerstone in medicinal chemistry, integral to a vast array of pharmaceuticals targeting the central nervous system (CNS) and beyond.[1][2] 2-Phenyl-2-piperidin-1-yl-ethanol represents a novel chemical entity with a structural resemblance to known psychoactive compounds, suggesting a high potential for biological activity. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this compound. We will traverse the logical progression from initial in-silico profiling and high-throughput in-vitro assays to targeted in-vivo studies, focusing on identifying potential analgesic, anti-inflammatory, and broader CNS effects. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Introduction: The Scientific Rationale for Screening 2-Phenyl-2-piperidin-1-yl-ethanol

The piperidine ring is a privileged scaffold in drug discovery, found in numerous clinically successful drugs.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, and antihypertensive effects.[3][4][5] The structure of 2-Phenyl-2-piperidin-1-yl-ethanol, featuring a phenyl group and a piperidine ring connected by an ethanol linker, shares pharmacophoric features with compounds known to interact with CNS targets. For instance, the benzylpiperidine structure is a component of methylphenidate, a norepinephrine-dopamine reuptake inhibitor used to treat ADHD.[6] This structural analogy provides a strong impetus for a thorough investigation into its biological activities.

This guide will outline a tiered screening approach, beginning with broad-based cellular assays to identify primary biological effects and potential liabilities, followed by more specific, hypothesis-driven in-vivo models to elucidate its therapeutic potential.

Tier 1: Foundational In-Vitro Screening Cascade

The initial phase of screening is designed to cast a wide net, identifying the primary biological response to the compound and flagging any potential cytotoxicity that could confound later results.

Cytotoxicity Profiling

Before assessing specific biological activities, it is crucial to determine the concentration range at which 2-Phenyl-2-piperidin-1-yl-ethanol exhibits cytotoxic effects. This ensures that subsequent assays are conducted at non-toxic concentrations.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate relevant cell lines (e.g., HEK293 for general cytotoxicity, SH-SY5Y for neuronal toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of 2-Phenyl-2-piperidin-1-yl-ethanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data for 2-Phenyl-2-piperidin-1-yl-ethanol

| Cell Line | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | 24 | > 100 |

| SH-SY5Y | 24 | 85.6 |

| HEK293 | 48 | 92.3 |

| SH-SY5Y | 48 | 76.1 |

Broad-Based Phenotypic Screening

Phenotypic screening in CNS drug discovery can reveal unexpected therapeutic avenues by assessing the compound's effect on complex cellular systems.[7] Utilizing microelectrode arrays (MEAs) with primary neuronal cultures or iPSC-derived neurons allows for the measurement of changes in neuronal network activity, providing a functional fingerprint of the compound.[8]

Experimental Workflow: Microelectrode Array (MEA) Screening

Caption: Workflow for MEA-based phenotypic screening.

This analysis can classify the compound's activity profile by comparing it to a library of known CNS drugs (e.g., anticonvulsants, antidepressants, antipsychotics), thereby guiding further investigation.[7]

Tier 2: Hypothesis-Driven In-Vivo Screening

Based on the structural alerts and the potential for CNS activity, a logical next step is to investigate analgesic and anti-inflammatory properties, which are common activities for piperidine derivatives.[3]

Assessment of Analgesic Activity

A multi-modal approach using different pain models is essential to characterize the analgesic profile of the compound.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Visceral Pain) [9]

-

Animal Model: Use albino Wistar rats or Swiss albino mice.

-

Grouping: Divide animals into groups (n=6-8): Vehicle control, positive control (e.g., Diclofenac), and test groups receiving different doses of 2-Phenyl-2-piperidin-1-yl-ethanol.

-

Administration: Administer the test compound and controls orally or intraperitoneally.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place the animals in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.

-

Evaluation: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

Experimental Protocol: Hot Plate Test (Central Analgesia) [10]

-

Animal Model: Use mice or rats.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Baseline Measurement: Determine the baseline reaction time for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administration: Administer the test compound and a positive control (e.g., Morphine).

-

Post-Treatment Measurement: Measure the reaction time at various intervals (e.g., 30, 60, 90, 120 minutes) after drug administration.

-

Evaluation: An increase in reaction time indicates a central analgesic effect.

Table 2: Hypothetical Analgesic Activity Data

| Treatment | Dose (mg/kg) | Writhing Inhibition (%) | Hot Plate Latency (s) at 60 min |

| Vehicle | - | 0 | 8.2 ± 1.1 |

| Diclofenac | 10 | 72.5 | N/A |

| Morphine | 5 | N/A | 21.5 ± 2.3 |

| Compound X | 10 | 35.2 | 10.1 ± 1.5 |

| Compound X | 30 | 58.9 | 14.8 ± 1.9 |

| Compound X | 100 | 75.1 | 18.2 ± 2.1 |

Evaluation of Anti-inflammatory Activity

Acute inflammatory models are suitable for the initial assessment of anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema [9][11]

-

Animal Model: Use Wistar rats.

-

Administration: Administer the vehicle, a positive control (e.g., Indomethacin), and the test compound orally.

-

Induction of Inflammation: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4 hours) post-injection.

-

Evaluation: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Tier 3: Mechanism of Action and Safety Pharmacology

Should the compound exhibit promising activity in Tier 2, the focus shifts to elucidating its mechanism of action and assessing its safety profile on other major organ systems.

Receptor Binding and Enzyme Inhibition Assays

Based on the in-vivo profile, a panel of receptor binding and enzyme inhibition assays should be conducted. For a compound with analgesic and potential CNS effects, this panel should include:

-

Opioid Receptors (μ, δ, κ): To determine if the analgesic effect is opioid-mediated.

-

Dopamine and Serotonin Receptors: Given the structural alerts and potential for CNS effects.[4]

-

COX-1/COX-2 Enzymes: To investigate a potential NSAID-like anti-inflammatory mechanism.

-

hERG Channel: To assess the risk of cardiac arrhythmia.[4]

These are typically outsourced to specialized CROs and are conducted using radioligand binding or functional assays.

In-Vivo Safety Pharmacology

ICH S7A guidelines recommend assessing the effects of a novel compound on the central nervous, cardiovascular, and respiratory systems.[12] This can involve a functional observational battery (FOB) in rodents to assess neurobehavioral effects, and telemetry studies to monitor cardiovascular parameters in conscious, freely moving animals.

Conclusion and Future Directions

This guide has outlined a systematic and logical approach to the biological activity screening of 2-Phenyl-2-piperidin-1-yl-ethanol. The tiered strategy, from broad in-vitro profiling to specific in-vivo models and mechanistic studies, provides a robust framework for identifying and characterizing its therapeutic potential. The key is to allow the data from each tier to inform the experimental design of the next, creating a self-validating and efficient discovery cascade. Positive findings in this screening funnel would warrant further investigation into its pharmacokinetic properties, chronic toxicology, and efficacy in more complex disease models.

References

-

ResearchGate. (n.d.). in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). Retrieved from [Link]

- Wang, B., & Wang, Z. (2018). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In Methods in Molecular Biology (Vol. 1789). Humana Press.

- Patel, M., Murugananthan, G., & Shivalinge Gowda, K. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 1(3), 1-8.

-

Slideshare. (n.d.). Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 27). What in vivo models are used for pain studies? Retrieved from [Link]

- Sirenko, O., et al. (2016). Induced Pluripotent Stem Cell Models to Enable In Vitro Models for Screening in the Central Nervous System. Assay and Drug Development Technologies, 14(7), 418-432.

-

Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. Retrieved from [Link]

-

NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2-Piperidin-1-ylphenyl)ethanol. Retrieved from [Link]

-

European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. Retrieved from [Link]

-

MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol. Retrieved from [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Asif, M. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 9(2).

- Li, Y., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5299-5305.

-

ChemAnalyst. (n.d.). Exploring 2-(Piperidin-1-yl)ethanol: A Versatile Chemical Compound. Retrieved from [Link]

- Bioorganic & Medicinal Chemistry. (2011). Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents. 19(18), 5628-38.

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

-

SciSpace. (n.d.). Antioxidant potential of piperidine containing compounds-a short review. Retrieved from [Link]

-

PubChem. (n.d.). (1S)-1-Phenyl-2-[(2S)-piperidin-2-yl]ethanol. Retrieved from [Link]

-

ChemBK. (n.d.). 1-phenyl-2-piperidin-1-ylethanol hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as novel antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylphenidate - Wikipedia [en.wikipedia.org]

- 7. neuroproof.com [neuroproof.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. ijpras.com [ijpras.com]

- 10. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to 2-Phenyl-2-piperidin-1-yl-ethanol Structural Analogs: Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation

Abstract

The 2-phenyl-2-piperidin-1-yl-ethanol scaffold represents a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of structural analogs based on this core. We delve into the critical aspects of stereochemistry, the influence of substitutions on both the phenyl and piperidine rings, and the resulting impact on analgesic activity and receptor interactions. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Significance of the α-Phenyl-β-amino Alcohol Scaffold

The 1-phenyl-2-aminoethanol framework is a cornerstone in the design of bioactive molecules. The presence of a chiral center at the carbinol carbon and the basic nitrogen atom of the piperidine ring allows for significant stereochemical diversity, which is often crucial for selective receptor interaction.[1] Piperidine-containing compounds are prevalent in a wide array of pharmaceuticals, valued for their ability to modulate lipophilicity and basicity, thereby influencing pharmacokinetic and pharmacodynamic properties.[2] Analogs of 2-phenyl-2-piperidin-1-yl-ethanol have garnered considerable attention for their potent analgesic properties, primarily mediated through interaction with opioid receptors.[3][4] This guide will explore the chemical space around this versatile scaffold, providing insights into the rational design of novel and improved therapeutic agents.

Synthetic Strategies for 2-Phenyl-2-piperidin-1-yl-ethanol Analogs

The synthesis of 2-phenyl-2-piperidin-1-yl-ethanol and its derivatives can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired stereochemistry and the nature of the substituents on the aromatic and heterocyclic rings.

Key Synthetic Approach: Ring Opening of Epoxides

A prevalent and versatile method for the synthesis of β-amino alcohols is the nucleophilic ring-opening of epoxides with amines.[5][6] This approach offers a direct and often stereospecific route to the desired products.

General Workflow for Epoxide Ring Opening:

Figure 1: General workflow for the synthesis of 2-phenyl-2-piperidin-1-yl-ethanol analogs via epoxide ring opening.

Experimental Protocol: Synthesis of a Representative Analog

This protocol describes the synthesis of a generic 2-aryl-2-piperidin-1-yl-ethanol derivative.

Materials:

-

Substituted Styrene Oxide (1.0 eq)

-

Substituted Piperidine (1.1 eq)

-

Anhydrous Ethanol

-

Reaction flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of the substituted piperidine (1.1 eq) in anhydrous ethanol, add the substituted styrene oxide (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2-aryl-2-piperidin-1-yl-ethanol analog.

-

Characterize the final product by NMR, IR, and Mass Spectrometry.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common choice due to its ability to dissolve both reactants and its relatively high boiling point for reflux conditions.

-

Excess Piperidine: A slight excess of the amine helps to ensure complete consumption of the epoxide and can drive the reaction to completion.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack of the piperidine nitrogen on the epoxide ring.

Alternative Synthetic Routes

Other synthetic strategies include:

-

Reduction of α-aminoketones: The reduction of a corresponding 2-amino-1-phenylethanone derivative using a reducing agent like sodium borohydride can yield the desired amino alcohol.

-

From α-amino acids: Chiral β-amino alcohols can be synthesized from corresponding α-amino acids, providing a route to enantiomerically pure products.[7]

Structure-Activity Relationships (SAR)

The analgesic potency and receptor selectivity of 2-phenyl-2-piperidin-1-yl-ethanol analogs are highly dependent on their three-dimensional structure and the nature of the substituents.

The Critical Role of Stereochemistry

The stereochemistry at the benzylic carbon bearing the hydroxyl group is a critical determinant of biological activity. For many analogs with analgesic properties, one enantiomer is significantly more potent than the other.[1] For instance, in a series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives, the erythro isomers were found to be remarkably more active than their threo counterparts. Furthermore, resolution of the racemic erythro isomer revealed that the analgesic activity resided predominantly in one of the enantiomers.[1]

Logical Relationship of Stereochemistry and Activity:

Figure 2: The hierarchical relationship between stereoisomers and their differential biological activity.

Influence of Phenyl Ring Substituents

Substitution on the phenyl ring can significantly modulate the pharmacological profile of these analogs. The position and electronic nature of the substituent are key factors.

-

Electron-withdrawing vs. Electron-donating groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can influence the interaction with the target receptor. For example, in a series of alkyl piperidine derivatives, a fluoro group at the para position of the phenyl ring demonstrated good analgesic activity.[3]

-

Positional Isomerism: The position of the substituent (ortho, meta, or para) can alter the conformation of the molecule and its ability to fit into the receptor's binding pocket.

Modifications of the Piperidine Ring

Alterations to the piperidine moiety also play a crucial role in defining the activity of these compounds.

-

N-Substitution: The substituent on the piperidine nitrogen is critical for activity. For a series of 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen led to high potency.[8]

-

Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring can influence both potency and selectivity.

Table 1: Summary of Structure-Activity Relationships for Analgesic Activity

| Molecular Modification | General Effect on Analgesic Potency | Reference |

| Stereochemistry | ||

| erythro vs. threo isomers | erythro isomers are generally more potent. | [1] |

| Enantiomers | One enantiomer is typically significantly more potent. | [1] |

| Phenyl Ring Substitution | ||

| para-Fluoro | Can enhance analgesic activity. | [3] |

| Piperidine Ring N-Substitution | ||

| Aralkyl group | Generally leads to high potency. | [8] |

Pharmacological Evaluation: In Vivo Models of Analgesia

The evaluation of the analgesic potential of novel 2-phenyl-2-piperidin-1-yl-ethanol analogs relies on a battery of well-established in vivo models in rodents. These assays assess the compound's ability to reduce the perception of noxious stimuli.

Thermal Nociception Models

These models are particularly useful for evaluating centrally acting analgesics.

Experimental Protocol: Hot Plate Test

Principle: This test measures the latency of a thermal pain reflex in response to a heated surface. An increase in the latency to a nociceptive response (e.g., paw licking, jumping) indicates an analgesic effect.

Apparatus:

-

Hot plate apparatus with adjustable temperature control (typically 55 ± 0.5 °C).

-

Timer.

Procedure:

-

Acclimation: Place the animal (mouse or rat) on the unheated plate for a brief period to acclimate.

-

Baseline Latency: Place the animal on the heated plate and start the timer. Record the time it takes for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound, vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal, oral).

-

Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

-

Data Analysis: Calculate the percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Chemical Nociception Models

These models induce a tonic inflammatory pain, which is useful for evaluating peripherally and centrally acting analgesics.

Experimental Protocol: Acetic Acid-Induced Writhing Test

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing (abdominal constriction and stretching) response. Analgesic compounds reduce the number of writhes.

Procedure:

-

Acclimation: Place the mice in individual observation chambers for at least 30 minutes to acclimate.

-

Compound Administration: Administer the test compound, vehicle, or positive control.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately after the injection, start a timer and count the number of writhes for a defined period (e.g., 20 minutes).

-

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Workflow for In Vivo Analgesic Screening:

Figure 3: A simplified workflow for the in vivo screening of potential analgesic compounds.

Mechanistic Insights and Future Directions

While many 2-phenyl-2-piperidin-1-yl-ethanol analogs exert their analgesic effects through agonism at opioid receptors, the complexity of the central nervous system suggests that other mechanisms may also be at play. Future research should focus on:

-

Receptor Subtype Selectivity: Elucidating the binding affinities and functional activities at different opioid receptor subtypes (μ, δ, κ) to develop safer analgesics with fewer side effects.

-

Biased Agonism: Investigating whether these compounds exhibit biased agonism, preferentially activating G-protein signaling pathways over β-arrestin pathways, which could lead to analgesia with reduced tolerance and respiratory depression.[9][10]

-

Non-Opioid Targets: Exploring potential interactions with other receptors and ion channels involved in pain modulation.

The rational design of novel analogs, guided by a thorough understanding of SAR and mechanistic principles, holds significant promise for the development of the next generation of analgesic drugs.

References

-

Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships. PubMed. [Link]

-

Design, synthesis and SAR of analgesics. PubMed. [Link]

- Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.

- Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry.

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. SciSpace.

-

General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

- Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery II. MDPI.

- PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PubMed. [Link]

- Process for preparing 2-piperidineethanol compounds.

-

Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

- Opioid Receptors and their complex mechanisms of action. Donakonda A.

- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.

- EXTENDED ABSTRACT. Open Access Journals.

-

Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis. PubMed Central. [Link]

-

Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. PubMed Central. [Link]

- Opioids and Their Receptors: Present and Emerging Concepts in Opioid Drug Discovery. MDPI.

-

Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

Sources

- 1. Studies on analgesic agents. 1.1a Preparation of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 10. Opioids and opioid receptors; understanding pharmacological mechanisms as a key to therapeutic advances and mitigation of the misuse crisis - PMC [pmc.ncbi.nlm.nih.gov]

A-738: A Technical Guide to the Potential Research Applications of 2-Phenyl-2-piperidin-1-YL-ethanol

Executive Summary

This document outlines a forward-looking research prospectus for 2-Phenyl-2-piperidin-1-YL-ethanol, a structurally intriguing but largely uncharacterized molecule. While direct biological data on this compound is sparse, its core architecture—a phenyl group and a piperidine ring linked by an ethanol bridge—bears a striking resemblance to a class of well-documented central nervous system (CNS) stimulants. Specifically, its structure is analogous to potent monoamine reuptake inhibitors like pipradrol.[1] This guide posits that 2-Phenyl-2-piperidin-1-YL-ethanol, hereafter designated A-738, is a compelling candidate for investigation as a novel neuropharmacological agent, particularly as an inhibitor of the dopamine (DAT) and norepinephrine (NET) transporters. We present a structured, scientifically-grounded framework for exploring this hypothesis, from initial in vitro characterization to outlining potential therapeutic pathways and future medicinal chemistry efforts.

Introduction: The Rationale for Investigation

The quest for novel chemical entities (NCEs) to modulate CNS activity is a cornerstone of neuropharmacology. The phenylpiperidine scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including analgesics and antipsychotics.[2][3][4] Many derivatives act as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[5][6] Compounds like desoxypipradrol (2-DPMP) and pipradrol are known norepinephrine-dopamine reuptake inhibitors (NDRIs) with stimulant properties.[1][7]

A-738 (2-Phenyl-2-piperidin-1-YL-ethanol) shares this core pharmacophore. Its structure suggests a high probability of interaction with the dopamine and norepinephrine transporters. This document serves as a comprehensive guide for researchers, outlining the logical and experimental progression required to systematically evaluate the potential of A-738 as a novel CNS modulator. Our central hypothesis is that A-738 functions as a competitive inhibitor at DAT and NET, leading to an increase in extracellular dopamine and norepinephrine concentrations.

Chemical Profile and Plausible Synthesis

-

Molecular Formula: C₁₃H₁₉NO

-

Molecular Weight: 205.30 g/mol [8]

-

Structure:

While numerous synthetic routes for phenylpiperidine derivatives exist[4][9], a plausible and efficient synthesis for A-738 would likely involve the nucleophilic opening of styrene oxide with piperidine. This reaction is typically straightforward and provides direct access to the target molecule.

Proposed Synthetic Protocol:

-

To a solution of piperidine (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol, add styrene oxide (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at a moderately elevated temperature (e.g., 60-80°C) for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified via column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Phenyl-2-piperidin-1-YL-ethanol.

Core Hypothesis: A-738 as a Monoamine Reuptake Inhibitor

Based on its structural similarity to known NDRIs[1][10], we hypothesize that A-738 will exhibit inhibitory activity at the dopamine and norepinephrine transporters. The primary mechanism of action is proposed to be competitive binding to the transporter proteins, blocking the reuptake of their respective neurotransmitters from the synaptic cleft and thereby enhancing dopaminergic and noradrenergic signaling.[11][12]

Caption: A logical workflow for the characterization of A-738.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

This experiment determines the binding affinity (Kᵢ) of A-738 for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters to establish potency and selectivity. [5][11] Methodology:

-

Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing hDAT, hNET, or hSERT. Protein concentration should be determined via a BCA assay. [13]2. Radioligands:

-

Assay Setup (96-well format):

-

To each well, add 50 µL of assay buffer.

-

Add 50 µL of A-738 at 11 different concentrations (e.g., 0.1 nM to 10 µM) in triplicate.

-

For total binding, add 50 µL of vehicle. For non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT). [13] * Add 50 µL of the appropriate radioligand at a final concentration near its Kₔ value.

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension (20-50 µg protein).

-

-

Incubation: Incubate plates at 4°C (for DAT) or room temperature for 60-120 minutes to reach equilibrium. [5]5. Termination: Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester. Wash plates three times with ice-cold wash buffer.

-

Detection: Dry the filter plates, add scintillation cocktail, and count radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ values generated by non-linear regression analysis.

Hypothetical Data Presentation:

| Compound | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT/SERT Selectivity |

| A-738 | 85 | 150 | >10,000 | >117x |

| Cocaine | 250 | 330 | 310 | 1.24x |

| Pipradrol | 40 | 60 | >5,000 | >125x |

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of A-738 to inhibit the uptake of neurotransmitters into cells, providing a functional potency (IC₅₀) value. [6][14][15] Methodology:

-

Cell Culture: Plate HEK293 cells stably expressing hDAT or hNET in 96-well, poly-D-lysine coated, black, clear-bottom plates. Allow cells to adhere and form a confluent monolayer overnight. [6][16]2. Assay Procedure:

-

On the day of the assay, remove the culture medium and wash cells once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer. [13][14] * Add 100 µL of KRH buffer containing varying concentrations of A-738 (e.g., 0.1 nM to 10 µM). For control wells (100% uptake), add buffer without the compound. For non-specific uptake, add a known inhibitor like nomifensine (10 µM). [13] * Pre-incubate the plate at 37°C for 15-20 minutes.

-

Initiate uptake by adding 50 µL of KRH buffer containing [³H]-Dopamine or [³H]-Norepinephrine at a final concentration of ~10-20 nM. [13][14]3. Incubation: Incubate at 37°C for 5-10 minutes to measure the initial rate of uptake. [13]4. Termination: Rapidly aspirate the solution and wash the cells three times with 200 µL of ice-cold KRH buffer.

-

-

Lysis & Detection: Lyse the cells with 1% SDS solution and add scintillation fluid. Measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of A-738 relative to the control wells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Potential Therapeutic Applications and Future Directions

Should in vitro testing confirm that A-738 is a potent and selective DAT/NET inhibitor, several research avenues become viable.

Potential Therapeutic Relevance

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The primary therapeutic mechanism of many ADHD medications (e.g., methylphenidate) is DAT/NET inhibition. A-738 could represent a novel chemical scaffold for the development of next-generation ADHD therapeutics.

-

Narcolepsy: CNS stimulants are a mainstay treatment for narcolepsy. A-738's hypothesized mechanism aligns with this therapeutic strategy. [7]* Research Tool: As a selective pharmacological probe, A-738 could be used to investigate the roles of the dopaminergic and noradrenergic systems in various physiological and pathological processes.

Future Directions: Structure-Activity Relationship (SAR) Studies

The A-738 molecule provides a versatile scaffold for medicinal chemistry optimization. SAR studies would be a critical next step to improve potency, selectivity, and pharmacokinetic properties. [17][18][19]

Caption: Proposed areas for Structure-Activity Relationship (SAR) exploration.

Key Areas for SAR Exploration:

-

Phenyl Ring Substitution: Introduction of electron-withdrawing or donating groups at the para-, meta-, or ortho-positions to probe electronic and steric effects on transporter binding.

-

Piperidine Ring Modification: Exploring substitutions on the piperidine ring or altering the ring size (e.g., to pyrrolidine or azepane) could modulate potency and selectivity. [20]3. Stereochemistry: The carbon bearing the hydroxyl group is a chiral center. Synthesis and evaluation of individual enantiomers is crucial, as pharmacological activity is often stereospecific. [1][21]

Conclusion

2-Phenyl-2-piperidin-1-YL-ethanol (A-738) represents a scientifically compelling, yet underexplored, chemical entity. Its structural analogy to known CNS stimulants provides a strong rationale for its investigation as a novel monoamine reuptake inhibitor. The experimental framework detailed in this guide—from fundamental binding and functional assays to future SAR studies—provides a clear and logical pathway for elucidating its neuropharmacological profile. The successful characterization of A-738 could yield a valuable new research tool and potentially a lead compound for the development of therapeutics targeting CNS disorders.

References

- BenchChem. (n.d.). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.

- ResearchGate. (n.d.). Pipradrol and Pipradrol Derivatives.

- BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

- Elabscience. (n.d.). Rat DAT(Dopamine Transporter) ELISA Kit.

- EvitaChem. (n.d.). Buy 2-(4-Phenylpiperidin-1-yl)ethanol (EVT-3190982) | 56953-33-4.

- BenchChem. (n.d.). Application Notes and Protocols for a Norepinephrine Transporter (NET) Functional Assay for Thozalinone.

- Mascitti, J. A., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX, 5, 637-643.

- BenchChem. (n.d.). Comparative Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol Derivatives: A Guide for Researchers.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.

- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Detailed Protocol.

- Wikipedia. (n.d.). Phenylpiperidines.

- BioIVT. (n.d.). NET Transporter Assay.

- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.

- Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.17.1-12.17.20.

- Portoghese, P. S., et al. (1968). Stereochemical studies on medicinal agents. V. Synthesis, configuration, and pharmacological activity of pipradrol enantiomers. Journal of Medicinal Chemistry, 11(1), 21-25.

- Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Neuropharmacology, 87, 89-98.

- Google Patents. (1993). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

- Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), S23-S31.

- PubChem. (n.d.). 1-Phenyl-2-piperidin-1-ylethanol.

- Wikipedia. (n.d.). Desoxypipradrol.

- Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Glatfelter, G. C., et al. (2021). Investigation of the Structure-Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 609-619.

- Molecules. (2019). Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents.

- Zarrinmayeh, H., et al. (1998). Design, Synthesis, and Evaluation of Metabolism-Based Analogues of Haloperidol Incapable of Forming MPP+-like Species. Journal of Medicinal Chemistry, 41(16), 2991-2999.

- Gao, Y., et al. (1993). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Pharmaceutical Sciences, 82(5), 521-525.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 8. 1-Phenyl-2-piperidin-1-ylethanol | C13H19NO | CID 17202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moleculardevices.com [moleculardevices.com]

- 16. moleculardevices.com [moleculardevices.com]

- 17. Investigation of the Structure-Activity Relationships of Psilocybin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and evaluation of metabolism-based analogues of haloperidol incapable of forming MPP+-like species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to In Vitro Stability Assays for 2-Phenyl-2-piperidin-1-YL-ethanol

This guide provides a comprehensive overview of the essential in vitro stability assays critical for the preclinical assessment of novel chemical entities, with a specific focus on 2-Phenyl-2-piperidin-1-YL-ethanol. As researchers, scientists, and drug development professionals, understanding the metabolic fate of a potential therapeutic agent is paramount to predicting its in vivo pharmacokinetic profile and potential for success. This document will delve into the core principles, detailed methodologies, and data interpretation of key assays, grounding them in established scientific and regulatory standards.

Introduction: The Imperative of Early Viability Assessment

In the landscape of drug discovery, many promising compounds falter due to unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[1] Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a foundational component of a robust drug development program.[2][3]

This guide will focus on 2-Phenyl-2-piperidin-1-YL-ethanol, a molecule featuring a phenyl group, a hydroxyl group, and a piperidine ring. These structural motifs suggest potential susceptibility to both Phase I and Phase II metabolic transformations. Understanding its stability in various in vitro systems provides critical data for predicting its half-life, bioavailability, and potential for drug-drug interactions.[1][4]

Foundational In Vitro Stability Assays

The liver is the primary site of drug metabolism in the body.[3] Therefore, in vitro assays predominantly utilize liver-derived preparations to model this complex biological environment. The most common and informative assays include microsomal stability, S9 stability, and plasma stability, each providing a unique piece of the metabolic puzzle.

Microsomal Stability Assay: Interrogating Phase I Metabolism

Liver microsomes are vesicles of the endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily.[3][5] These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics.[6] The microsomal stability assay is a cost-effective, high-throughput method to assess a compound's susceptibility to Phase I metabolism and to calculate its intrinsic clearance (CLint).[3][5][7]

The assay involves incubating the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[8] The rate of disappearance of the parent compound over time is measured, allowing for the calculation of key pharmacokinetic parameters such as half-life (t1/2) and intrinsic clearance.[5][9]

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the microsomal stability assay.

-

Compound Preparation: Prepare a stock solution of 2-Phenyl-2-piperidin-1-YL-ethanol in a suitable organic solvent (e.g., DMSO).[9]

-

Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[10][11]

-

Reaction Mixture Preparation: In a 96-well plate, combine the microsomal suspension with the test compound at a final concentration of typically 1 µM.[12]

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.[13]

-

Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.[9][12] Negative controls should be included where the NADPH system is omitted.[9]

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold quenching solution, typically acetonitrile containing an internal standard.[5][12]

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.[5]

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression represents the elimination rate constant (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[5][14]

| Parameter | Typical Value | Rationale |

| Test Compound Conc. | 1 µM | Low enough to be under Km for most enzymes, minimizing saturation. |

| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity. |

| Incubation Temperature | 37°C | Mimics physiological temperature.[12] |

| Time Points | 0, 5, 15, 30, 45, 60 min | Provides a sufficient time course to determine the rate of metabolism.[12] |

| Cofactor | NADPH Regenerating System | Ensures a sustained supply of NADPH for CYP450 activity.[12] |

S9 Stability Assay: A Broader Metabolic View

The S9 fraction is the supernatant obtained after centrifuging a liver homogenate at 9000g. It contains both microsomes and the cytosolic fraction of liver cells.[2][15] This means that in addition to the Phase I enzymes found in microsomes, the S9 fraction also contains a variety of Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), as well as cytosolic enzymes like alcohol and aldehyde dehydrogenases.[2][15][16]

The S9 stability assay provides a more comprehensive assessment of a compound's hepatic metabolism than the microsomal assay alone.[17] By supplementing the incubation with a cocktail of cofactors (e.g., NADPH for Phase I, and UDPGA, PAPS, and GSH for Phase II), it is possible to evaluate the contribution of both Phase I and Phase II metabolic pathways to the compound's overall clearance.[11][15] For 2-Phenyl-2-piperidin-1-YL-ethanol, the presence of a hydroxyl group makes it a prime candidate for glucuronidation or sulfation, metabolic routes that would be missed in a standard microsomal assay.

Experimental Workflow: S9 Stability Assay

Caption: Workflow for the S9 stability assay.

The protocol for the S9 stability assay is similar to the microsomal assay, with the key difference being the use of the S9 fraction and a broader range of cofactors.

-

Preparation: Prepare stock solutions of the test compound, S9 fraction (typically 1-2 mg/mL), and a cofactor mix (e.g., NADPH, UDPGA, PAPS).[16][18]

-

Incubation: Combine the S9 fraction and test compound in a buffer at 37°C.[18]

-

Reaction Initiation: Start the reaction by adding the cofactor mix.[18]

-

Sampling and Quenching: At various time points, terminate the reaction with a cold organic solvent.[18]

-

Analysis: Quantify the remaining parent compound by LC-MS/MS.[18]

-

Data Interpretation: Calculate the half-life and intrinsic clearance as described for the microsomal assay.

| Parameter | Typical Value | Rationale |

| S9 Protein Conc. | 1-2 mg/mL | Provides a balance of Phase I and Phase II enzyme activity.[18] |

| Cofactors | NADPH, UDPGA, PAPS, GSH | To support both Phase I and major Phase II metabolic pathways.[11][15] |

| Time Points | 0, 15, 30, 60, 90, 120 min | May require longer incubation times to observe significant Phase II metabolism. |

Plasma Stability Assay: Assessing Extrahepatic Degradation

While the liver is the primary metabolic organ, drugs can also be degraded in the bloodstream by enzymes present in plasma, such as esterases and amidases.[19][20] The plasma stability assay is crucial for identifying compounds that are susceptible to this extrahepatic degradation, which can lead to rapid clearance and a short half-life in vivo.[14][19]

This assay involves incubating the test compound in plasma from various species (e.g., human, rat, mouse, dog) and monitoring its disappearance over time.[19] It is particularly important for compounds containing functional groups prone to hydrolysis, such as esters and amides.[14] Although 2-Phenyl-2-piperidin-1-YL-ethanol does not contain such a group, this assay is still a valuable component of a comprehensive stability assessment.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the plasma stability assay.

-

Preparation: Prepare a stock solution of the test compound. Thaw pooled plasma (human and other relevant species) and bring it to 37°C.[19]

-

Incubation: Add the test compound to the plasma at a final concentration of 1-10 µM and incubate at 37°C.[20]

-

Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma-compound mixture.[19][20]

-

Quenching: Terminate the reaction by adding a cold organic solvent to precipitate the plasma proteins.[14]

-

Analysis: Centrifuge the samples and analyze the supernatant for the parent compound concentration using LC-MS/MS.[19]

-

Data Interpretation: Calculate the percentage of compound remaining at each time point and determine the half-life.[19]

| Parameter | Typical Value | Rationale |

| Test Compound Conc. | 1-10 µM | A standard concentration range for plasma stability assays. |

| Plasma Source | Human, Rat, Mouse, Dog, Monkey | Allows for the assessment of inter-species differences in plasma stability.[19] |

| Incubation Time | Up to 120 minutes | Sufficient to identify most plasma instabilities.[19] |

Delving Deeper: CYP450 Reaction Phenotyping

Once it is established that a compound is metabolized by CYP450 enzymes, it is crucial to identify which specific isoforms are responsible for its clearance.[6][13] This is the goal of reaction phenotyping. Knowing the metabolizing enzymes is critical for predicting potential drug-drug interactions (DDIs).[21][22] For example, if 2-Phenyl-2-piperidin-1-YL-ethanol is primarily cleared by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to dangerously high plasma concentrations of the drug.[6]

Two complementary approaches are typically used for reaction phenotyping:

-

Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) to directly assess the metabolic capability of each isoform.[13][22][23]

-

Chemical Inhibition: The compound is incubated with human liver microsomes in the presence of selective chemical inhibitors for each major CYP isoform.[6][13] A significant reduction in the metabolism of the test compound in the presence of a specific inhibitor points to the involvement of that particular CYP enzyme.[6]

Logical Flow: CYP450 Reaction Phenotyping Strategy

Caption: Strategy for CYP450 reaction phenotyping.

Conclusion: A Data-Driven Path Forward